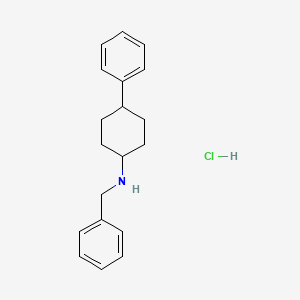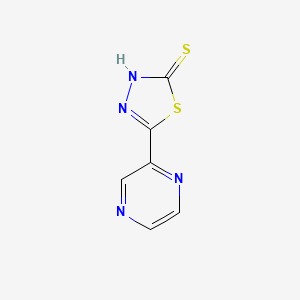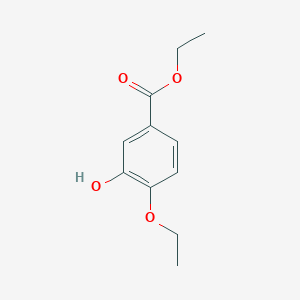
(4-Bromophenyl)dimesitylborane
Übersicht
Beschreibung
(4-Bromophenyl)dimesitylborane is an organoboron compound with the molecular formula C24H26BBr. It is characterized by the presence of a bromophenyl group attached to a dimesitylborane moiety. This compound is notable for its applications in organic synthesis, particularly in the field of cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)dimesitylborane typically involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C). The resulting intermediate is then treated with dimesitylboron fluoride to yield the desired product . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromophenyl)dimesitylborane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenylboranes: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)dimesitylborane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating new materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and biologically active compounds.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)dimesitylborane in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boron atom interacts with the palladium catalyst, enabling the transmetalation step that leads to the formation of the biaryl product .
Vergleich Mit ähnlichen Verbindungen
- (4-Ethynylphenyl)dimesitylborane
- 2,7-Bis(dimesitylboryl)-N-ethyl-carbazole
- 2,7-Bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole
Comparison: (4-Bromophenyl)dimesitylborane is unique due to its bromine substituent, which makes it particularly suitable for cross-coupling reactions. In contrast, compounds like (4-Ethynylphenyl)dimesitylborane are used for different types of coupling reactions, such as Sonogashira coupling . The presence of the dimesitylborane group in all these compounds imparts stability and reactivity, making them valuable in various synthetic applications.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-bis(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BBr/c1-15-11-17(3)23(18(4)12-15)25(21-7-9-22(26)10-8-21)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOUJFLTFKEQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)Br)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BBr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B3327726.png)
![Ethyl 2-amino-7-cyano-4,6-dimethylcyclopenta[b]pyran-3-carboxylate](/img/structure/B3327729.png)

![Thieno[2,3-b]pyridin-5-ylmethanol](/img/structure/B3327747.png)








